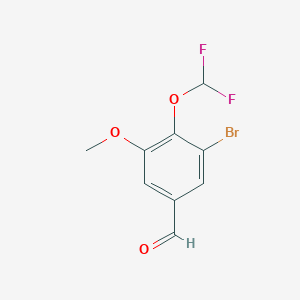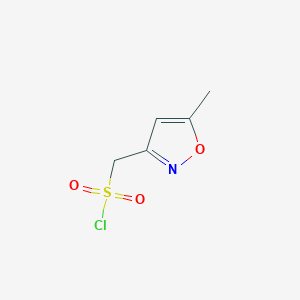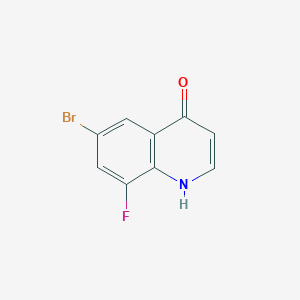
6-Brom-8-fluorchinolin-4-ol
Übersicht
Beschreibung
6-Bromo-8-fluoroquinolin-4-ol is a chemical compound with the linear formula C8H4BrFN2O . It has a molecular weight of 243.03 . It is stored under nitrogen at a temperature of 4°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-8-fluoro-4-quinazolinol . The InChI code is 1S/C8H4BrFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a boiling point of 354.9±52.0 C at 760 mmHg . It is a solid substance stored under nitrogen at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Wirkstoffe
6-Brom-8-fluorchinolin-4-ol: ist ein Derivat von Fluorchinolonen, die für ihre starken antibakteriellen Eigenschaften bekannt sind. Die Einarbeitung von Fluoratomen, insbesondere an der C-6-Position, hat sich gezeigt, die antimikrobielle Wirksamkeit dieser Verbindungen zu verbessern. Sie wirken, indem sie die bakterielle DNA-Gyrase hemmen, ein Enzym, das für die DNA-Replikation und -Transkription in Bakterien unerlässlich ist, was sie gegen eine Vielzahl von bakteriellen Infektionen wirksam macht .
Antineoplastische Aktivität
Forschungen haben gezeigt, dass bestimmte Fluorchinolon-Derivate eine antineoplastische Aktivität aufweisen, d. h. die Fähigkeit, das Wachstum von Tumoren zu hemmen oder zu verhindern. Diese Verbindungen können in Krebszellen, wie z. B. HeLa-Zellen, die von Gebärmutterhalskrebs abgeleitet sind, als Topoisomerase-II-Inhibitoren wirken. Dies deutet auf eine mögliche Anwendung von This compound in der Krebsforschung hin, insbesondere bei der Entwicklung neuer Chemotherapeutika .
Synthese komplexer Moleküle
Das strukturelle Grundgerüst von This compound macht es zu einem wertvollen Baustein in der organischen Synthese. Es kann verwendet werden, um komplexere Moleküle zu konstruieren, darunter biologisch aktive Verbindungen und Polymere mit spezifischen Eigenschaften. Seine reaktiven Stellen ermöglichen verschiedene chemische Modifikationen, die zur Entdeckung neuer Materialien und Medikamente führen können .
Metallkomplexbildung
Fluorchinolone haben die Fähigkeit, Komplexe mit Metallen zu bilden, die in verschiedenen wissenschaftlichen Anwendungen genutzt werden können. Diese Metallkomplexe können als Katalysatoren in organischen Reaktionen, als Sensoren zum Nachweis von Metallionen oder sogar als Therapeutika dienen. Die Brom- und Fluoratome in This compound verstärken seine Fähigkeit, mit Metallen zu interagieren, wodurch es zu einem Kandidaten für solche Anwendungen wird .
Enzymhemmungsstudien
Aufgrund seiner strukturellen Ähnlichkeit zu Nukleinsäurebasen kann This compound in Enzymhemmungsstudien verwendet werden. Es kann als Analogon dienen, um die Enzymaktivität zu stören, Einblicke in Enzymmechanismen zu gewinnen und bei der Entwicklung von Enzymhemmern zu helfen, die als Medikamente verwendet werden können .
Fluoreszierende Sonden
Der Chinolin-Rest ist bekannt für seine fluoreszierenden Eigenschaften, die bei der Entwicklung fluoreszierender Sonden genutzt werden können. Diese Sonden können in der Biobildgebung, Diagnostik und Forschung verwendet werden, um biologische Prozesse in Echtzeit zu verfolgen. Das Vorhandensein von Brom und Fluor kann die Fluoreszenzeigenschaften verändern, was möglicherweise zu Sonden mit einzigartigen Eigenschaften führt .
Pharmakokinetische Studien
Die Modifikation von Chinolonstrukturen, wie die von This compound, beeinflusst ihre pharmakokinetischen Eigenschaften. Diese Verbindung kann in Studien verwendet werden, um zu verstehen, wie Strukturänderungen die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Medikamenten beeinflussen, was für die Medikamentenentwicklung entscheidend ist .
Forschung zur Medikamentenresistenz
Fluorchinolone sind anfällig für Medikamentenresistenz, und das Studium von Derivaten wie This compound kann wertvolle Informationen über Resistenzmechanismen liefern. Dieses Wissen kann bei der Entwicklung von Antibiotika der nächsten Generation helfen, die die Resistenz überwinden und gegen bakterielle Infektionen wirksam bleiben .
Wirkmechanismus
Target of Action
It is known that fluoroquinolones, a class of compounds to which 6-bromo-8-fluoroquinolin-4-ol belongs, primarily target dna gyrase and topoisomerase iv . These enzymes are vital for bacterial DNA replication, making them effective targets for antimicrobial drugs .
Mode of Action
Fluoroquinolones, including 6-Bromo-8-fluoroquinolin-4-ol, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-8-fluoroquinolin-4-ol are likely related to DNA synthesis and replication, given its mode of action . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and, ultimately, bacterial cell death .
Pharmacokinetics
Fluoroquinolones are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and effectiveness as antimicrobial drugs .
Result of Action
The molecular and cellular effects of 6-Bromo-8-fluoroquinolin-4-ol’s action would likely include the disruption of DNA replication, leading to cell death . By inhibiting key enzymes involved in DNA synthesis, the compound prevents bacterial cells from replicating their DNA, which is a crucial step in cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-8-fluoroquinolin-4-ol. Generally, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of pharmaceutical compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWJCNNJOEGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)

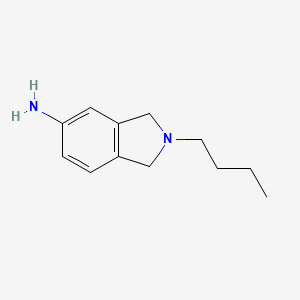
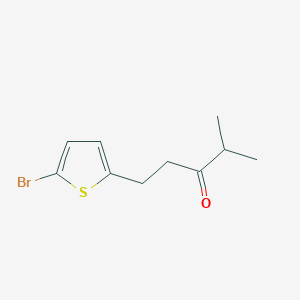
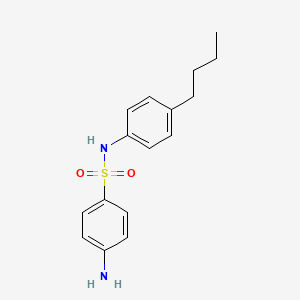
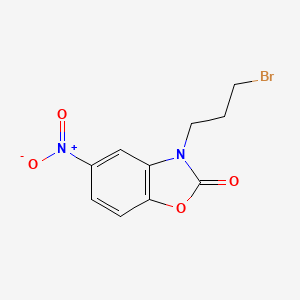
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)
